Ethyl 3-(benzylamino)pentanoate
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Overview
Description
Ethyl 3-(benzylamino)pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzylamino group attached to the third carbon of a pentanoate chain, with an ethyl group esterified at the terminal carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(benzylamino)pentanoate can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl 3-bromopentanoate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the benzylamino group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzylamino)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzylamino)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(benzylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis, releasing the active benzylamino moiety.
Comparison with Similar Compounds
Ethyl 3-(benzylamino)pentanoate can be compared with other similar compounds, such as:
Ethyl 3-aminopentanoate: Lacks the benzyl group, resulting in different chemical and biological properties.
Ethyl 3-(phenylamino)pentanoate: Contains a phenyl group instead of a benzyl group, leading to variations in reactivity and applications.
Ethyl 3-(methylamino)pentanoate: Features a methyl group, which affects its steric and electronic properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H21NO2 |
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Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 3-(benzylamino)pentanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-13(10-14(16)17-4-2)15-11-12-8-6-5-7-9-12/h5-9,13,15H,3-4,10-11H2,1-2H3 |
InChI Key |
MBTGZYQVESJFSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OCC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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